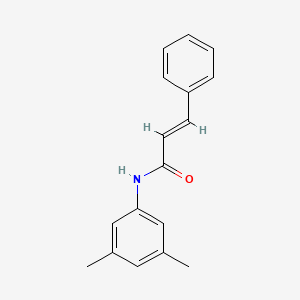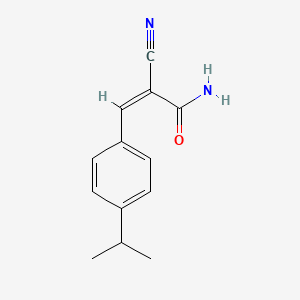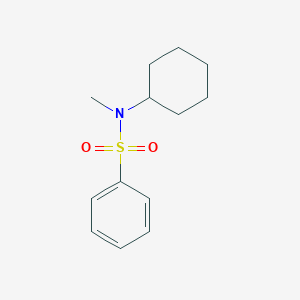![molecular formula C17H14Cl2N4OS B5541863 4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541863.png)
4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol derivatives involves multi-step reactions. Starting with 4-amino benzoic acid, which is esterified and then subjected to a series of reactions including reflux with hydrazine hydrate, agitation with ethanolic KOH and CS2, and finally treatment with aromatic aldehydes to yield the title compounds. These compounds are characterized using FT-IR, 1H-NMR, GC-mass spectroscopy, and elemental analysis (Rajurkar, Deshmukh, & Sonawane, 2016).
Molecular Structure Analysis
Crystal structure analysis provides insights into the arrangement of atoms within the compound. For compounds similar to our subject, the structure has been determined using X-ray diffraction, revealing specific dihedral angles between triazole rings and benzene rings, which influences the compound's reactivity and properties. The presence of weak hydrogen bonds and C–H...π interactions within the crystal lattice suggests a stable structure that can influence its interaction with other molecules (Xu et al., 2006).
Chemical Reactions and Properties
The compound exhibits significant reactivity due to its functional groups, enabling it to undergo various chemical reactions. For instance, it can react with different aromatic aldehydes to form Schiff bases, highlighting its versatility in synthesizing a wide range of derivatives with potential biological activities. These reactions are essential for exploring the compound's applications in medicinal chemistry and material science (Jubie et al., 2011).
科学的研究の応用
Antimicrobial Applications
This compound and its derivatives have been extensively studied for their potent antimicrobial activities. For instance, the synthesis of novel 1,2,4-triazole derivatives has shown significant activity against various microorganisms. These compounds have been synthesized through multi-step reactions, starting from basic triazole units and incorporating various substituents to enhance their antimicrobial efficacy. Notably, some derivatives exhibited good to moderate activities against bacteria and fungi, indicating their potential as broad-spectrum antimicrobial agents (Bektaş et al., 2010); (Rajurkar et al., 2016).
Anti-inflammatory and Analgesic Properties
Research into the pharmacological attributes of 1,2,4-triazole derivatives has also uncovered their anti-inflammatory and analgesic properties. Through the modification of the triazole core and the addition of various functional groups, these compounds have demonstrated promising anti-inflammatory and analgesic activities in preclinical models. This suggests their potential for development into novel therapeutic agents for the treatment of pain and inflammation (Sujith et al., 2009).
Corrosion Inhibition
The triazole compound and its Schiff base derivatives have been evaluated for their corrosion inhibition potential on various metals in acidic environments. Studies have shown that these compounds can effectively inhibit corrosion, making them valuable for protecting industrial materials. The mechanism of action is primarily attributed to the formation of a protective layer on the metal surface, which prevents direct contact with corrosive substances. This functionality has important implications for extending the life of metal components in harsh industrial conditions (Mary et al., 2021).
特性
IUPAC Name |
4-[(E)-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4OS/c1-11-21-22-17(25)23(11)20-9-12-2-6-15(7-3-12)24-10-13-4-5-14(18)8-16(13)19/h2-9H,10H2,1H3,(H,22,25)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRNJZSYIBSWDW-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1N=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=S)N1/N=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5541780.png)

![2-[(5-chloro-2-nitrophenyl)thio]-1H-benzimidazole](/img/structure/B5541789.png)


![5-isopropyl-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5541801.png)
![1-tert-butyl-4-{[4-hydroxy-4-(3-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541805.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5541813.png)

![5-(2-bromophenyl)-4-[(2-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5541825.png)
![3-methyl-8-[(3'-methylbiphenyl-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541848.png)
![2-[(3-chlorophenoxy)methyl]-5-(4-ethyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5541855.png)

![(4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5541882.png)